1-[(4-tert-butylbenzyl)oxy]-3-(3-nitrophenyl)-2(1H)-quinoxalinone 4-oxide
Overview
Description
Synthesis Analysis
The synthesis of quinoxalinone derivatives often involves cyclization reactions, as demonstrated in studies on the cyanide-induced cyclization of o-acetamido-N-(o-nitrobenzylidene)anilines leading to quinoxalino[2,3-c]cinnolines and related by-products due to oxidation processes (Shepherd & Smith, 1987). Another study highlights the transition-metal-free synthesis of quinolines and quinoline 1-oxides from nitrobenzenes, showcasing the versatility of nitroarene reactions (Bujok et al., 2017).
Molecular Structure Analysis
An intricate understanding of the molecular structure is crucial for analyzing the chemical reactivity and properties of a compound. Studies involving X-ray crystallography and spectroscopic methods can elucidate the configuration and conformation of complex organic molecules, offering insights into their structural characteristics and potential intermolecular interactions.
Chemical Reactions and Properties
The reactivity of quinoxalinone derivatives with various reagents and under different conditions can lead to a wide range of chemical reactions, including nitration, alkoxylation, and cyclization processes. For example, the metal-free regioselective C-3 nitration of quinoline N-oxides using tert-butyl nitrite as both the nitro source and oxidant demonstrates the compound's reactive versatility (2015).
Physical Properties Analysis
The physical properties of a compound, such as melting point, boiling point, solubility, and crystal structure, are determined by its molecular structure. These properties are essential for understanding the compound's behavior in various environments and for its handling and storage.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity towards other chemical substances, and stability, are influenced by the molecular structure of the compound. The study on the antioxidants and light stabilizers involving quinoxaline derivatives highlights the compound's potential for stabilizing polymers against degradation (Carloni et al., 1993).
Scientific Research Applications
Cyclisation and Synthesis Routes
Research on o-nitrobenzylidene compounds, including those related to quinoxalinones, has explored cyclisation reactions to create quinoxalino[2,3-c]cinnolines with unambiguous substitution patterns. These reactions, facilitated by potassium cyanide in methanol, highlight the synthetic potential for developing complex molecular structures with specific functional attributes, potentially useful in materials science or as intermediates in pharmaceutical synthesis (Shepherd & Smith, 1987).
Catalytic and Enantioselective Applications
Studies have also explored the development of rigid P-chiral phosphine ligands for catalytic applications, demonstrating the utility of quinoxaline derivatives in asymmetric hydrogenation of functionalized alkenes. This research underscores the potential of such compounds in facilitating the synthesis of chiral pharmaceutical ingredients, a critical aspect of drug development (Imamoto et al., 2012).
Antioxidant and Light Stabilization
Investigations into the reactions of indolinone nitroxides and phenoxy radicals have provided insights into the antioxidant properties and light stabilization mechanisms of related compounds. Such studies are relevant for developing new materials with enhanced stability against oxidative stress and UV radiation, potentially applicable in coatings, plastics, and pharmaceuticals to improve shelf life and material integrity (Carloni et al., 1993).
Herbicidal Activity
Research into N-oxide derivatives, including quinoxaline N,N'-dioxides, has revealed moderate to good pre-emergence herbicidal activity against certain plant species. This suggests the potential agricultural applications of such compounds as selective herbicides, contributing to the development of new agrochemicals with specific action modes (Cerecetto et al., 2000).
Anticancer Activity
The synthesis and evaluation of quinoxaline 1,4-di-N-oxide derivatives have been pursued for their potential anticancer activity. Some derivatives have shown significant in vitro antitumor activity, highlighting the therapeutic potential of quinoxaline derivatives in oncology. Such compounds could serve as leads for the development of new anticancer drugs, offering possibly improved efficacy and selectivity for cancer treatment (Zarranz et al., 2004).
properties
IUPAC Name |
1-[(4-tert-butylphenyl)methoxy]-3-(3-nitrophenyl)-4-oxidoquinoxalin-4-ium-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5/c1-25(2,3)19-13-11-17(12-14-19)16-33-27-22-10-5-4-9-21(22)26(30)23(24(27)29)18-7-6-8-20(15-18)28(31)32/h4-15H,16H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRNEUVVWCYCPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CON2C3=CC=CC=C3[N+](=C(C2=O)C4=CC(=CC=C4)[N+](=O)[O-])[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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